2-(2-chlorophenyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethyl-1,3-thiazol-5-yl group and at position 2 with a 2-(2-chlorophenyl)acetamide moiety.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-8-13(23-9(2)17-8)14-19-20-15(22-14)18-12(21)7-10-5-3-4-6-11(10)16/h3-6H,7H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPRRZIWXFJXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Formation of the Oxadiazole Ring: The next step involves the formation of the oxadiazole ring by reacting the thiazole derivative with hydrazine and carbon disulfide, followed by cyclization.
Acylation: The final step involves the acylation of the oxadiazole-thiazole intermediate with 2-chlorophenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has demonstrated that derivatives of thiazole and oxadiazole exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown effectiveness against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. A study reported that certain thiazole-integrated compounds had IC50 values indicating potent cytotoxicity against these cancer types .
-
Antimicrobial Properties :
- The incorporation of the thiazole moiety in the structure has been linked to enhanced antimicrobial activity. Compounds similar to 2-(2-chlorophenyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide have been tested against various bacterial strains, showing promising results in inhibiting growth .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Evaluation
A study synthesized several thiazole-based compounds and evaluated their anticancer effects using the MTT assay on A549 (lung cancer) and U251 (glioblastoma) cell lines. Among these compounds, those structurally related to this compound exhibited significant cell growth inhibition with IC50 values below 30 µM .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiazole ring enhanced the antibacterial potency of the compounds tested .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole-Thiazole Hybrid Scaffolds
- 2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1251924-36-3): Structure: Replaces the dimethylthiazole group with a 3-methylthiophene. Properties: Molecular formula C₉H₈ClN₃O₂S; molar mass 257.7 g/mol; predicted pKa 9.82 .
N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide Derivatives :
- Structure : Features a 3-methoxybenzyl group on the oxadiazole and a thioether-linked aryl group.
- Activity : Designed as SIRT2 inhibitors, demonstrating IC₅₀ values in the micromolar range .
- Key Difference : The thioether linkage and methoxybenzyl group introduce hydrogen-bonding and π-π stacking capabilities absent in the target compound.
Analogues with Modified Acetamide Substituents
- 2-Chloro-N-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (CAS 873790-29-5): Structure: Contains an isopropyl group on the acetamide nitrogen and a 2-chlorophenyl-substituted oxadiazole. Properties: Molecular formula C₁₄H₁₅Cl₂N₃O₂ .
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t): Structure: Substitutes the dimethylthiazole with an indole-methyl group. Activity: Exhibits α-glucosidase inhibition (IC₅₀ 34.2 µM) and moderate LOX inhibition .
Analogues with Heterocyclic Replacements
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a): Structure: Replaces thiazole with benzofuran. Activity: Demonstrates antimicrobial activity against E. coli and S. aureus (MIC 8–16 µg/mL) .
Critical Analysis of Structural Modifications
- Thiazole vs. Thiophene/Indole : The dimethylthiazole in the target compound likely enhances electron density and steric bulk compared to thiophene or indole derivatives, affecting binding to hydrophobic enzyme pockets .
- Chlorophenyl Position : The 2-chlorophenyl group may induce ortho effects, stabilizing conformations via intramolecular interactions, unlike para-substituted analogues in and .
- Acetamide Branching : Linear acetamide chains (as in the target compound) generally improve solubility over branched derivatives (e.g., isopropyl in ), critical for oral bioavailability.
Biological Activity
The compound 2-(2-chlorophenyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
The compound features a complex structure comprising:
- A chlorophenyl group
- A thiazole ring
- An oxadiazole moiety
This structural diversity is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole and thiazole derivatives. The compound has shown promising results in various cancer cell lines:
- Cytotoxicity : The compound was evaluated against several cancer cell lines using the sulforhodamine B assay. It demonstrated significant cytotoxic effects with IC50 values comparable to known anticancer agents.
- Mechanism of Action : The compound's mechanism involves the modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins such as Bcl-2. Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins .
- Structure-Activity Relationship (SAR) : Modifications in the thiazole and oxadiazole rings significantly affect activity. For instance, methyl substitutions enhance cytotoxicity due to increased lipophilicity and improved cell membrane permeability .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial effects:
- Antibacterial Activity : It was tested against various bacterial strains, showing higher efficacy against Gram-positive bacteria than Gram-negative ones.
- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of DNA synthesis through targeting thymidylate synthase (TS), an essential enzyme for DNA replication .
Case Studies
Several studies have documented the effectiveness of similar compounds:
- Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and found strong selectivity against both NIH/3T3 and A549 cell lines, suggesting a broad spectrum of activity for thiazole-containing compounds .
- A study by Villemagne et al. (2020) synthesized new oxadiazole compounds demonstrating potent activity against Mycobacterium tuberculosis, reinforcing the therapeutic potential of oxadiazoles in infectious diseases .
Q & A
Q. Table 1: Synthesis Optimization Parameters
What characterization techniques are critical to confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 415.08) .
- HPLC : Purity >98% is achievable using C18 columns with acetonitrile-water gradients .
How should researchers design structure-activity relationship (SAR) studies to identify pharmacophores?
Answer:
- Substituent Variation : Modify the chlorophenyl, thiazole, or oxadiazole groups. For example:
- Replace 2,4-dimethylthiazole with morpholine-thiazole to assess antimicrobial activity shifts .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring to test anticancer potency .
- Bioassays : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) .
Q. Table 2: Example SAR Modifications and Outcomes
| Modification Site | Substituent Change | Bioactivity Trend | Reference |
|---|---|---|---|
| Thiazole ring | Morpholine substitution | ↑ Anti-inflammatory | |
| Oxadiazole ring | 4-Fluorophenyl addition | ↓ Cytotoxicity |
How can contradictions in reported biological activity data be resolved?
Answer:
- Assay Standardization : Control variables like cell line (e.g., HepG2 vs. MCF7), pH, and incubation time .
- Purity Verification : Re-test compounds with HPLC-confirmed purity >98% to exclude impurities .
- Structural Reanalysis : Use X-ray crystallography to confirm stereochemistry discrepancies .
What strategies improve aqueous solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters at the acetamide group for hydrolytic activation .
- Co-Solvent Systems : Use PEG-400/water (1:1) to enhance solubility up to 2.5 mg/mL .
- Structural Tweaks : Add hydrophilic groups (e.g., -OH) to the thiazole ring without altering bioactivity .
Which computational methods predict binding interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina assesses interactions with COX-2 or EGFR kinases (docking scores ≤−8.5 kcal/mol indicate strong binding) .
- HOMO-LUMO Analysis : Predict electron-rich regions (e.g., oxadiazole ring) for nucleophilic attack .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
What reaction mechanisms govern oxadiazole and thiazole ring formation?
Answer:
- Oxadiazole Cyclization : Chloroacetyl chloride reacts with carbohydrazide under acidic conditions, forming a 1,3,4-oxadiazole via dehydration .
- Thiazole Coupling : Thioamide intermediates react with α-haloacetamides in DMF, catalyzed by K₂CO₃ .
How is metabolic stability evaluated in preclinical studies?
Answer:
- Liver Microsomal Assays : Incubate with rat liver microsomes; measure half-life (t₁/₂ > 60 min indicates stability) .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 interactions .
- Structural Hardening : Replace metabolically labile methyl groups with trifluoromethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
